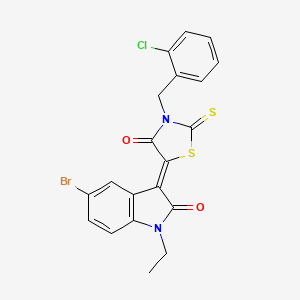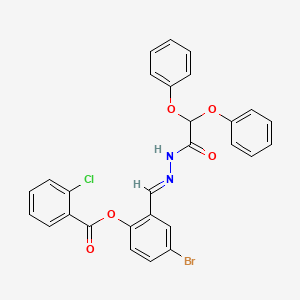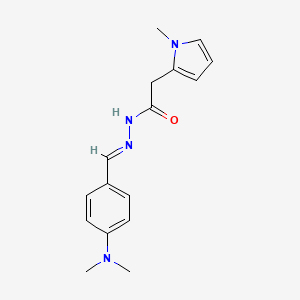
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
准备方法
合成路线和反应条件
5-(5-溴-1-乙基-2-氧代吲哚啉-3-亚基)-3-(2-氯苄基)-2-硫代硫代唑烷-4-酮的合成通常涉及多步有机反应。常见的合成路线可能包括:
吲哚啉核的形成: 从合适的吲哚衍生物开始,溴化和随后的烷基化可以引入溴和乙基。
硫代唑烷酮环的形成: 吲哚啉中间体可以在碱性条件下与硫代酰胺和氯苄基卤代物反应,形成硫代唑烷酮环。
工业生产方法
工业生产方法很可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器和绿色化学原理。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,尤其是在硫代硫代唑烷酮部分。
还原: 还原反应可以针对吲哚啉和硫代唑烷酮环中的羰基。
取代: 化合物中的卤素原子(溴和氯)可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 在碱性或酸性条件下的胺类或硫醇类亲核试剂。
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的结构单元,或用作配位化学中的配体。
生物
在生物学上,硫代唑烷酮以其抗菌、抗炎和抗癌活性而闻名。可以研究该化合物是否具有类似的特性。
医药
在药物化学中,可以探索该化合物作为药物候选物的潜力,尤其是在治疗硫代唑烷酮已显示出疗效的疾病方面。
工业
在工业上,该化合物可用于开发新材料或作为合成其他有价值化学品的中间体。
作用机制
5-(5-溴-1-乙基-2-氧代吲哚啉-3-亚基)-3-(2-氯苄基)-2-硫代硫代唑烷-4-酮的作用机制将取决于其特定的生物活性。通常,硫代唑烷酮通过与特定分子靶标(如酶或受体)相互作用并调节其活性来发挥其作用。这可能涉及抑制酶活性或结合到受体位点。
相似化合物的比较
类似化合物
5-(5-溴-1-乙基-2-氧代吲哚啉-3-亚基)-2-硫代硫代唑烷-4-酮: 缺少氯苄基。
3-(2-氯苄基)-2-硫代硫代唑烷-4-酮: 缺少吲哚啉部分。
5-(5-溴-1-乙基-2-氧代吲哚啉-3-亚基)-3-苄基-2-硫代硫代唑烷-4-酮: 苄基上的氯取代基缺失。
独特性
5-(5-溴-1-乙基-2-氧代吲哚啉-3-亚基)-3-(2-氯苄基)-2-硫代硫代唑烷-4-酮中吲哚啉、硫代唑烷酮和氯苄基部分的独特组合可能赋予其与类似化合物相比不同的生物活性和化学反应活性。
属性
CAS 编号 |
617697-89-9 |
|---|---|
分子式 |
C20H14BrClN2O2S2 |
分子量 |
493.8 g/mol |
IUPAC 名称 |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14BrClN2O2S2/c1-2-23-15-8-7-12(21)9-13(15)16(18(23)25)17-19(26)24(20(27)28-17)10-11-5-3-4-6-14(11)22/h3-9H,2,10H2,1H3/b17-16- |
InChI 键 |
IAHTZMZUUOJIRN-MSUUIHNZSA-N |
手性 SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12023354.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12023368.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12023371.png)
![[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12023377.png)

![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12023386.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol](/img/structure/B12023391.png)
![N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12023417.png)
![3-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12023422.png)
![N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023427.png)



